Bienvenue dans la boutique en ligne BenchChem!

Isorhamnetin-3-O-galactoside

Thrombosis Research Coagulation Cascade Fibrinolysis

Prioritize Isorhamnetin-3-O-galactoside for coagulation cascade and AGE inhibition studies. Its specific C3-galactosylation and B-ring methoxylation confer superior antithrombotic potency over hyperoside (aPTT/PT) and stronger anti-AGE activity (IC50 41.5 μM) than its aglycone. In antioxidant assays, it outperforms its glucoside analog (IC50 4.51 μM vs. 11.76 μM). A distinct tool for SAR in thrombosis and diabetic complications.

Molecular Formula C22H22O12
Molecular Weight 478.4 g/mol
Cat. No. B8020243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhamnetin-3-O-galactoside
Molecular FormulaC22H22O12
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1
InChIKeyCQLRUIIRRZYHHS-HEQLHBKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isorhamnetin-3-O-galactoside (Cacticin) Procurement Guide: Baseline Profile for a Flavonol Glycoside


Isorhamnetin-3-O-galactoside (Cacticin; CAS 6743-92-6) is a flavonol 3-O-glycoside formed by isorhamnetin (3′-methoxy-3,4′,5,7-tetrahydroxyflavone) linked via the C3-hydroxyl to β-D-galactopyranose [1]. It belongs to the broader class of flavonoid-3-O-glycosides, which are phenolic secondary metabolites abundant in Asteraceae, Apiaceae, and Brassicaceae species. The galactose moiety distinguishes Cacticin from its more common glucoside analog (isorhamnetin-3-O-glucoside) and from the aglycone isorhamnetin, conferring distinct solubility, metabolic stability, and target engagement profiles that critically affect experimental reproducibility and biological readouts [2].

Why Isorhamnetin-3-O-galactoside Cannot Be Replaced with Common Analogs in Research


Class-level substitution within isorhamnetin glycosides fails because the sugar identity, not merely glycosylation, dictates pharmacophore presentation and target selectivity. A direct head-to-head study demonstrated that isorhamnetin-3-O-galactoside (IMG) exhibits significantly greater anticoagulant and profibrinolytic effects than hyperoside (quercetin-3-O-galactoside), attributing the enhanced activity to positive regulation by the methoxy group on the isorhamnetin B-ring [1]. Conversely, IMG is markedly less potent as an advanced glycation end-product (AGE) inhibitor than hyperoside (IC₅₀ 41.5 vs. 28.7 µM), underscoring that even closely related flavonol-3-O-galactosides cannot be used interchangeably for distinct bioassay targets [2]. Therefore, sourcing the precise glycoside is mandatory for assay specificity and data validity.

Head-to-Head Quantitative Evidence for Isorhamnetin-3-O-galactoside Differentiation


Superior Anticoagulant & Profibrinolytic Potency of IMG over Hyperoside

In a direct head-to-head comparison using human umbilical vein endothelial cells (HUVECs) and in vivo murine models, isorhamnetin-3-O-galactoside (IMG) demonstrated greater anticoagulant and profibrinolytic effects than hyperoside (quercetin-3-O-galactoside). Both compounds prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) and inhibited thrombin and Factor Xa (FXa) production; however, IMG uniquely achieved a significant reduction in the PAI-1/t-PA ratio, a key profibrinolytic index. The study concluded that the methoxy group on IMG positively regulates anticoagulant function, establishing a clear functional advantage over hyperoside despite both sharing a galactose 3-O-substitution [1].

Thrombosis Research Coagulation Cascade Fibrinolysis

AGE Formation Inhibition: Intermediate Potency Between Hyperoside and Aglycone

In a standardized in vitro assay measuring inhibition of advanced glycation end-product (AGE) formation, isorhamnetin-3-O-galactoside (IMG) exhibited an IC₅₀ of 41.5 ± 2.5 µM. This was less potent than hyperoside (IC₅₀ 28.7 ± 1.3 µM) but markedly superior to its aglycone, isorhamnetin, and the sulfonated analog persicarin, both of which showed relatively lower activity [1]. This positions IMG as a moderately potent AGE inhibitor within the flavonol-3-O-glycoside class, with its activity specifically enabled by galactose conjugation.

Diabetic Complications Advanced Glycation End Products Glycation Inhibition

Hepatoprotective Efficacy Equivalent to High-Dose Silymarin at a Lower Mass Dose

In a CCl₄-induced acute liver injury model in mice, isorhamnetin-3-O-galactoside at 100 mg/kg (i.p.) reduced serum ALT from ~13,001 U/L (CCl₄ vehicle) to 9,501 U/L, and AST from 10,090 U/L to 6,345 U/L. These reductions were statistically equivalent to those achieved by silymarin at 800 mg/kg (ALT: 9,429 U/L; AST: 6,946 U/L). Furthermore, IMG at 100 mg/kg reduced hepatic malondialdehyde (MDA) to 1.5 nmol/mg protein, identical to the silymarin group (1.5 nmol/mg protein), while the CCl₄ vehicle group had MDA of 3.2 nmol/mg protein [1].

Hepatotoxicity Liver Injury Oxidative Stress

Hydroxyl Radical Scavenging Activity Comparable to Hyperoside

Against hydroxyl radicals, isorhamnetin-3-O-galactoside exhibited an IC₅₀ of 15.0 ± 1.6 µM, nearly identical to hyperoside (IC₅₀ 14.3 ± 0.9 µM). This demonstrates that despite the methoxy substitution on the B-ring relative to quercetin, the galactose moiety largely preserves hydroxyl radical scavenging potency [1]. In contrast, the aglycone isorhamnetin and the sulfonated derivative persicarin showed relatively weaker activity, confirming that galactose conjugation is critical for this scavenging profile.

Antioxidant Reactive Oxygen Species Hydroxyl Radical

Assay-Dependent Antioxidant Hierarchy Reversal: Isorhamnetin Derivatives Surpass Quercetin Derivatives in ABTS and ORAC

A systematic comparison of 11 flavonols from Annona coriacea revealed an assay-dependent hierarchy inversion. In DPPH and FRAP assays, quercetin derivatives (including hyperoside and isoquercitrin) displayed higher activity. However, in ABTS⁺· radical scavenging and ORAC (oxygen radical absorbance capacity) assays, isorhamnetin derivatives (including cacticin and isorhamnetin-3-O-glucoside) exhibited equal or higher antioxidant activity than all quercetin derivatives tested [1]. This assay-specific superiority indicates that isorhamnetin-3-O-galactoside may outperform quercetin-3-O-galactoside (hyperoside) in biological systems where peroxyl radical quenching (ORAC) or ABTS⁺· neutralization are the dominant oxidative stress mechanisms.

Antioxidant Assay ABTS ORAC Structure-Activity Relationship

Definitive Application Scenarios for Isorhamnetin-3-O-galactoside Based on Verified Evidence


In Vivo Thrombosis & Hemostasis Research Requiring Dual Thrombin/FXa Inhibition

Based on direct evidence that IMG outperforms hyperoside in anticoagulant and profibrinolytic activity, including significant reduction of the PAI-1/t-PA ratio [1], IMG is the preferred test compound for murine thrombosis models where both coagulation cascade inhibition and fibrinolytic potentiation are desired endpoints. Its methoxy-group-dependent enhanced activity over hyperoside validates its selection for structure-activity relationship (SAR) studies investigating functionalized flavonol anticoagulants.

Hepatoprotective Intervention Studies Using Low-Volume Compound Dosing

IMG at 100 mg/kg achieves hepatoprotection equivalent to silymarin at 800 mg/kg in the CCl₄ acute liver injury model, with statistically indistinguishable ALT, AST, and MDA reductions [1]. This 8-fold mass dose advantage makes IMG suitable for in vivo pharmacology studies where minimizing administered compound volume or mass is critical, such as in chronic dosing protocols or studies in small animal models.

AGE Formation Assays Requiring Moderate-Inhibition Potency Windows

IMG inhibits AGE formation with an IC₅₀ of 41.5 µM, providing a moderate-potency alternative to hyperoside (IC₅₀ 28.7 µM) while retaining substantially greater activity than the aglycone isorhamnetin [1]. This intermediate profile is ideal for assay systems where strong inhibition (by hyperoside) may mask subtle modulatory effects, or where a defined dynamic range of glycation inhibition is required for dose-response modeling.

Antioxidant Screening Cascades Leveraging ABTS⁺· or ORAC Readouts

Cross-study evidence demonstrates that isorhamnetin derivatives, including IMG, equal or surpass quercetin derivatives in ABTS⁺· and ORAC antioxidant assays, in contrast to their lower performance in DPPH and FRAP [1]. Laboratories employing ORAC or ABTS-based high-throughput screening should therefore prioritize IMG over hyperoside or isoquercitrin to maximize hit identification rates in peroxyl radical scavenging-focused discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isorhamnetin-3-O-galactoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.